molecular formula C19H19NO4 B14646572 2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid CAS No. 55165-06-5

2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid

Cat. No.: B14646572
CAS No.: 55165-06-5
M. Wt: 325.4 g/mol
InChI Key: BWFYTAYBGCKKBE-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid moiety, with a piperidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 4-(piperidin-1-yl)benzoyl chloride.

    Reaction: The 2-hydroxybenzoic acid is reacted with 4-(piperidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid is unique due to its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a range of biological activities. Its dual functionality as both a benzoyl and benzoic acid derivative makes it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

55165-06-5

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2-hydroxy-4-piperidin-1-ylbenzoyl)benzoic acid

InChI

InChI=1S/C19H19NO4/c21-17-12-13(20-10-4-1-5-11-20)8-9-16(17)18(22)14-6-2-3-7-15(14)19(23)24/h2-3,6-9,12,21H,1,4-5,10-11H2,(H,23,24)

InChI Key

BWFYTAYBGCKKBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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